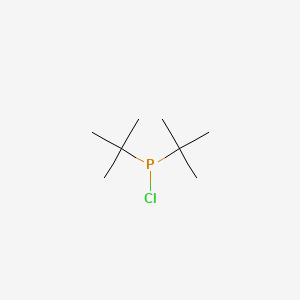

Di-tert-butylchlorophosphine

描述

Historical Context and Development

The development of this compound can be traced back to the broader evolution of organophosphorus chemistry that began gaining momentum in the mid-twentieth century. Early pioneering work in the field of tertiary phosphine compounds established the foundation for understanding the unique properties of sterically hindered phosphorus derivatives. The synthesis of compounds featuring tert-butyl groups attached to phosphorus centers presented significant challenges due to the large steric hindrance associated with tertiary alkyl groups, which initially limited the available synthetic methodologies.

The first systematic approaches to synthesizing tertiary phosphine compounds with bulky hydrocarbon groups, including tert-butyl substituents, were developed through reactions involving dialkylphosphinous halides with organometallic reagents. These early methodologies, however, suffered from limitations including low yields, harsh reaction conditions, and the need for highly reactive and potentially hazardous starting materials. The development of more efficient synthetic routes became a critical area of research, particularly as the potential applications of these compounds in catalysis became apparent.

A significant advancement in the field occurred with the development of improved synthetic procedures that utilized Grignard reagents in the presence of copper compounds as catalysts. This methodology represented a substantial improvement over earlier approaches, providing higher yields and greater operational safety. The evolution of these synthetic methods enabled the practical preparation of this compound and related compounds on scales suitable for both research and industrial applications.

The historical development of this compound synthesis is particularly notable for the optimization of reaction conditions that maximize yield while minimizing side reactions. Early procedures achieved yields of approximately seventy-eight percent through careful control of temperature and reaction stoichiometry. The refinement of these synthetic approaches has continued to evolve, with contemporary methods focusing on improving atom economy and reducing the use of hazardous reagents.

Position in Organophosphorus Chemistry

This compound occupies a distinctive position within the broader classification of organophosphorus compounds, specifically belonging to the category of phosphorus three compounds with the general designation sigma three lambda three. This classification system, based on coordination number and valency, places this compound among the phosphinous halides, which represent an important subclass of organophosphorus three derivatives.

Within the organophosphorus chemistry framework, phosphinous halides serve as versatile synthetic intermediates that can undergo nucleophilic displacement reactions with various organometallic reagents. The presence of both the phosphorus-chlorine bond and the bulky tert-butyl substituents in this compound creates a unique reactivity profile that distinguishes it from other phosphinous halides. The steric bulk provided by the tert-butyl groups significantly influences the compound's reactivity patterns and selectivity in subsequent transformations.

The compound's position in organophosphorus chemistry is further defined by its role as a precursor to more complex phosphine ligands. Unlike simpler phosphinous halides, this compound possesses the optimal balance of steric hindrance and electronic properties necessary for generating highly effective ligands for transition metal catalysis. This unique positioning has made it an essential building block in the synthesis of specialized ligands that enable challenging catalytic transformations.

| Property | This compound | General Phosphinous Halides |

|---|---|---|

| Coordination Number | 3 | 3 |

| Valency | 3 | 3 |

| Steric Hindrance | Very High | Variable |

| Synthetic Utility | Specialized Ligand Precursor | General Synthetic Intermediate |

| Catalytic Applications | Extensive | Limited |

The classification of this compound within organophosphorus chemistry also emphasizes its distinction from phosphorus five compounds, such as phosphine oxides and phosphonates. While phosphorus five compounds often serve as end products or possess specific biological activities, this compound functions primarily as a synthetic intermediate, highlighting the complementary roles that different oxidation states of phosphorus play in chemical synthesis.

Molecular Structure and Nomenclature

This compound possesses the molecular formula carbon eight hydrogen eighteen chlorine phosphorus, with a molecular weight of one hundred eighty point six six grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is ditert-butyl chloro phosphane, which accurately reflects the presence of two tert-butyl groups and one chlorine atom bonded to the central phosphorus atom. Alternative nomenclature includes di-tert-butylchlorophosphane and di-tert-butylphosphinous chloride, with the latter emphasizing the phosphinous halide classification.

The molecular structure of this compound features a central phosphorus atom in the plus three oxidation state, surrounded by three substituents in a pyramidal geometry characteristic of phosphorus three compounds. The two tert-butyl groups, each containing four carbon atoms arranged in a tetrahedral configuration around a quaternary carbon center, provide substantial steric bulk around the phosphorus center. This steric environment significantly influences the compound's reactivity and selectivity in chemical transformations.

The Simplified Molecular Input Line Entry System representation of this compound is carbon carbon carbon carbon phosphorus carbon carbon carbon carbon chlorine, which clearly indicates the connectivity of atoms within the molecule. The International Chemical Identifier Key, a unique chemical identifier, is listed as MCRSZLVSRGTMIH-UHFFFAOYSA-N, providing an unambiguous means of identifying this specific compound in chemical databases.

Physical properties of this compound include a density of zero point nine five one grams per milliliter at twenty-five degrees Celsius. The compound exists as a colorless liquid under standard conditions, with a boiling point ranging from forty-eight to fifty-two degrees Celsius under reduced pressure of three point two millibars. The melting point is reported to be between two and three degrees Celsius, indicating that the compound is liquid at room temperature.

| Physical Property | Value | Reference Conditions |

|---|---|---|

| Molecular Weight | 180.66 g/mol | Standard conditions |

| Density | 0.951 g/mL | 25°C |

| Boiling Point | 48-52°C | 3.2 mbar |

| Melting Point | 2-3°C | Standard pressure |

| Physical State | Colorless liquid | Room temperature |

The structural analysis of this compound reveals important information about its electronic properties and potential reactivity patterns. The phosphorus atom, being in the plus three oxidation state, possesses a lone pair of electrons that can participate in coordination to metal centers, making it an effective ligand precursor. The electron-donating nature of the tert-butyl groups enhances the electron density at the phosphorus center, contributing to the compound's effectiveness as a ligand in transition metal complexes.

Significance in Transition Metal Catalysis

This compound has emerged as a compound of paramount importance in transition metal catalysis, primarily due to its role as a precursor to highly effective phosphine ligands. The compound's significance stems from its ability to generate ligands that possess optimal steric and electronic properties for facilitating challenging catalytic transformations, particularly those involving cross-coupling reactions. Phosphine ligands derived from this compound have demonstrated exceptional performance in palladium-catalyzed reactions, including Suzuki-Miyaura cross-coupling of arylboronic acids with aryl bromides and chlorides.

The effectiveness of this compound-derived ligands in transition metal catalysis can be attributed to several key factors. The bulky tert-butyl substituents provide substantial steric hindrance that facilitates the formation of coordinatively unsaturated metal complexes, which are often the active species in catalytic cycles. Additionally, the electron-rich nature of the phosphorus center, enhanced by the electron-donating tert-butyl groups, increases the electron density at the metal center, promoting oxidative addition steps that are frequently rate-limiting in cross-coupling reactions.

Research has demonstrated that this compound serves as a crucial component in the preparation of mono- and bidentate phosphine ligands for metal complexes used in catalytic chiral asymmetric hydrogenations. The compound's versatility extends to its application in asymmetric and transition metal coupling reactions, where the steric bulk of the tert-butyl groups can induce enantioselectivity in the formation of chiral products. These applications highlight the compound's importance not only in achiral transformations but also in the synthesis of enantiomerically pure compounds.

The development of specialized ligands from this compound has enabled significant advances in catalytic polymerization reactions. The compound plays an important role in the preparation of phosphines used as ligands in various polymerization catalysts, where the steric properties of the ligand can influence polymer molecular weight, tacticity, and other important characteristics. This application demonstrates the broader impact of this compound beyond small molecule synthesis.

| Catalytic Application | Metal System | Transformation Type | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Cross-coupling | High reactivity with aryl chlorides |

| Asymmetric Hydrogenation | Various transition metals | Reduction | Enantioselectivity |

| Amination Reactions | Palladium | Carbon-nitrogen bond formation | Broad substrate scope |

| Polymerization | Various metals | Polymer synthesis | Control of polymer properties |

Contemporary research has also highlighted the role of this compound in the synthesis of the remarkable bidentate phosphine ligand one comma two bis di-tert-butylphosphinomethyl benzene. This ligand, derived from this compound, has demonstrated exceptional properties in palladium-catalyzed methoxycarbonylation of ethene, a key step in the Alpha process for methyl methacrylate production. The success of this industrial process, which operates at a scale of three hundred seventy thousand tonnes per year, underscores the commercial significance of this compound-derived ligands.

The significance of this compound in transition metal catalysis extends to its role in enabling reactions that were previously considered challenging or impossible. The unique combination of steric bulk and electronic properties provided by ligands derived from this compound has opened new avenues for catalyst design, leading to the development of more efficient and selective catalytic systems. This ongoing evolution in catalyst development continues to expand the utility of this compound in modern synthetic chemistry.

属性

IUPAC Name |

ditert-butyl(chloro)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClP/c1-7(2,3)10(9)8(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRSZLVSRGTMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160089 | |

| Record name | Phosphinous chloride, bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13716-10-4 | |

| Record name | Di-tert-butylchlorophosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphinous chloride, bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinous chloride, bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

Di-tert-butylchlorophosphine can be synthesized through the reaction of tert-butyllithium with phosphorus trichloride. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen. The process involves the following steps:

- Preparation of tert-butyllithium by reacting tert-butyl chloride with lithium metal.

- Reaction of tert-butyllithium with phosphorus trichloride to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining the quality and consistency of the compound .

化学反应分析

Ligand Behavior in Cross-Coupling Reactions

DTBCP serves as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient coupling of arylboronic acids with aryl bromides and chlorides . The bulky tert-butyl groups enhance catalyst stability and selectivity.

Key Findings :

- DTBCP’s electron-donating nature facilitates oxidative addition of aryl halides to Pd⁰ .

- High turnover frequencies (>12,000 h⁻¹) are achieved in methoxycarbonylation of ethene due to ligand stability .

Hydrolysis and Stability

DTBCP undergoes hydrolysis to form di-tert-butylphosphine oxide (DTBPO), which exhibits unique stability in alkaline media .

| Reaction | Product | Conditions | Observations | Reference |

|---|---|---|---|---|

| Hydrolysis | DTBPO | H₂O, RT | No addition to carbonyl compounds | |

| Alkaline Stability | DTBPO | NaOH (aq.), 25°C | Resists decomposition for >48 h |

Mechanistic Insight :

- Hydrolysis proceeds via nucleophilic attack by water, forming a stable phosphine oxide resistant to further nucleophilic substitution .

Reactivity with Organometallic Reagents

DTBCP reacts with Grignard and organozinc reagents to form tertiary phosphines.

| Reagent | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| Zn (powder) | Di-tert-butylphosphine | 25% | DMF, RT, 1 h | |

| RMgX (R = alkyl/aryl) | R₂P(t-Bu)₂ | 55-78% | THF, 0°C to RT |

Notable Reaction :

- With benzyl chloride at 100°C, DTBCP forms a dichlorophosphorane intermediate, which rearranges to benzyl(chloro)-t-butylphosphine upon heating .

Role in Polymerization Catalysis

DTBCP-derived ligands are critical in catalytic polymerization:

Key Advantage :

Asymmetric Hydrogenation

DTBCP-derived chiral ligands enable enantioselective hydrogenation of ketones and alkenes:

| Substrate | Ligand | ee (%) | Conditions | Reference |

|---|---|---|---|---|

| α,β-Unsaturated esters | DTBCP-modified BINAP | 92-98 | H₂ (50 psi), MeOH, 25°C |

Mechanism :

科学研究应用

Ligand in Cross-Coupling Reactions

Di-tert-butylchlorophosphine serves as a ligand in several important cross-coupling reactions:

- Palladium-Catalyzed Amination : It facilitates the reaction between aryl halides and amines, yielding arylamines, which are crucial intermediates in pharmaceuticals and agrochemicals .

- Suzuki-Miyaura Coupling : This reaction involves the coupling of arylboronic acids with aryl halides, enabling the formation of biaryl compounds. This compound enhances the efficiency of this process by stabilizing the palladium catalyst .

Synthesis of Phosphine Ligands

This compound is instrumental in synthesizing both mono- and bidentate phosphine ligands used in asymmetric catalysis. These ligands play a critical role in promoting enantioselective reactions, which are vital for producing chiral pharmaceuticals .

Case Study 1: Microreactor-Assisted Synthesis

A study demonstrated the effectiveness of this compound in microreactor-assisted synthesis for producing phosphinyl chlorides. The use of a flow reactor allowed for rapid reactions under controlled conditions, achieving high conversions (up to 90%) in significantly reduced time frames compared to traditional batch methods . This method exemplifies how this compound can enhance reaction efficiency and yield.

Case Study 2: Asymmetric Hydrogenation

In another application, this compound was utilized as a ligand in asymmetric hydrogenation reactions. The compound was shown to stabilize metal catalysts effectively, leading to high enantioselectivity (up to 96% ee) in the production of chiral alcohols from ketones . This highlights its importance in developing enantiomerically pure compounds for pharmaceutical applications.

Data Table: Summary of Applications

作用机制

Di-tert-butylchlorophosphine acts as a ligand, stabilizing and activating the central metal atom in catalytic reactions. It facilitates the formation of transition states and intermediates, thereby enhancing the efficiency of the reaction. The compound’s steric and electronic properties allow it to modulate the reactivity of the metal center, making it a versatile reagent in various catalytic processes .

相似化合物的比较

Key Properties :

- Molecular Weight : 180.66 g/mol

- Physical Form : Colorless to pale yellow liquid

- Melting Point : 2.0–3.0°C

- Boiling Point : 69–70°C (10 mmHg)

- Density : 0.95 g/mL

- Reactivity : Reacts violently with water, releasing toxic gases (e.g., HCl) .

Comparison with Similar Compounds

Tri-tert-butylphosphine (P(C(CH₃)₃)₃, CAS 13716-12-6)

Structural Differences :

- Contains three tert-butyl groups (vs. two in Di-tert-butylchlorophosphine) and lacks a chloride substituent.

Properties and Reactivity :

- Physical State : Solid at room temperature.

- Electron Donor Strength: Stronger σ-donor due to increased steric bulk and absence of electron-withdrawing Cl.

- Applications : Widely used as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its air sensitivity and high catalytic activity.

| Parameter | This compound | Tri-tert-butylphosphine |

|---|---|---|

| Substituents | 2 tert-butyl + 1 Cl | 3 tert-butyl |

| State (RT) | Liquid | Solid |

| Electron Effects | Moderate σ-donor, Cl withdrawal | Strong σ-donor |

| Water Reactivity | Violent (HCl release) | Air-sensitive (oxidizes) |

| Catalytic Use | Precursor for ligands/catalysts | Direct ligand in catalysis |

Di-tert-butylphosphinoferrocene

Structural Feature : Incorporates a ferrocene backbone with a Di-tert-butylphosphine moiety .

Comparison :

Dichlorotriazine Building Blocks (e.g., Compounds 2, 4, 7, 9 )

Structural Contrast : Contain triazine rings with two chlorine substituents, synthesized using this compound-derived intermediates.

| Parameter | This compound | Dichlorotriazine Derivatives |

|---|---|---|

| Core Structure | P-centered with Cl | Triazine ring with Cl |

| Reactivity | Phosphorylation agent | Electrophilic coupling reagent |

| Application | Ligand/catalyst synthesis | Solid-phase peptide synthesis |

Di-tert-butylphosphite ((C(CH₃)₃O)₂POH, CAS 13086-84-5)

Functional Differences :

- Contains P–O bonds instead of P–Cl.

- Reactivity : Less electrophilic; used as a stabilizer in polymers and antioxidants .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | State (RT) | Melting Point (°C) | Boiling Point (°C) | Water Reactivity |

|---|---|---|---|---|

| This compound | Liquid | 2–3 | 69–70 (10 mmHg) | Violent (HCl release) |

| Tri-tert-butylphosphine | Solid | 34–36 | Sublimes at 110 | Air-sensitive (oxidizes) |

| Di-tert-butylphosphite | Liquid | -20 | 120 (1 mmHg) | Mild (hydrolyzes slowly) |

常见问题

What are the standard synthetic protocols for Di-tert-butylchlorophosphine, and how can purity be ensured?

Basic Research Question

DtBCP is synthesized via nucleophilic substitution between tert-butyl lithium or Grignard reagents and phosphorus trichloride (PCl₃) under inert conditions. Key steps include:

Reagent Preparation : Use dry solvents (e.g., THF, hexane) and maintain temperatures below 0°C to prevent side reactions.

Phosphorus Substitution : Add tert-butyl lithium dropwise to PCl₃ in stoichiometric excess (2:1 molar ratio) to favor di-substitution.

Purification : Distillation under reduced pressure (b.p. ~133°C at 10⁻³ mbar) yields DtBCP with ≥96% purity .

Purity Validation :

- 31P NMR : A singlet at δ ~100 ppm confirms absence of mono- or tri-substituted byproducts.

- Mass Spectrometry : Molecular ion peak at m/z 180.65 (C₈H₁₈ClP⁺) .

What safety protocols are critical for handling DtBCP in laboratory settings?

Basic Research Question

DtBCP is a corrosive, moisture-sensitive compound (UN 3265, Class 8). Mitigation strategies include:

- Personal Protective Equipment (PPE) : Neoprene gloves, safety goggles, and flame-retardant lab coats.

- Storage : In airtight, corrosion-resistant containers (e.g., glass with PTFE seals) under nitrogen at 2–8°C .

- Spill Management : Neutralize with dry sand or sodium bicarbonate; avoid water to prevent exothermic HCl release .

How can researchers characterize DtBCP’s reactivity and structural integrity?

Basic Research Question

Structural Confirmation :

- X-ray Crystallography : Reveals a trigonal pyramidal geometry with P–Cl bond length ~2.07 Å and C–P–C angle ~98° .

- FT-IR Spectroscopy : P–Cl stretching vibration at 490–510 cm⁻¹ .

Reactivity Profiling : - Hydrolysis Kinetics : Rapid reaction with H₂O produces HCl and di-tert-butylphosphine oxide; monitor via pH change or gas evolution .

How does DtBCP function as a ligand in transition-metal catalysis?

Advanced Research Question

DtBCP’s electron-rich, bulky tert-butyl groups enhance catalytic activity by:

Steric Protection : Shielding metal centers (e.g., Pd, Pt) from unwanted side reactions.

Electronic Tuning : The Cl ligand can be displaced by substrates, enabling oxidative addition in cross-coupling reactions.

Case Study : In hydroformylation of alkenes, DtBCP-ligated Rh catalysts show 85–90% regioselectivity for linear aldehydes under mild conditions (20°C, 1 atm CO/H₂) .

What experimental strategies resolve contradictions in DtBCP’s thermal stability data?

Advanced Research Question

Discrepancies in reported decomposition temperatures (120–150°C) arise from impurities or measurement methods. To standardize:

- Thermogravimetric Analysis (TGA) : Conduct under N₂ with heating rate 5°C/min. Pure DtBCP shows 5% mass loss at 135°C.

- Differential Scanning Calorimetry (DSC) : Endothermic peak at 140°C correlates with Cl dissociation .

Mitigation : Pre-purify via fractional distillation and use anhydrous solvents to exclude hydrolytic degradation .

How can DtBCP be utilized in air-sensitive organometallic synthesis?

Advanced Research Question

Methodology for Air-Free Reactions :

Schlenk Line Techniques : Transfer DtBCP via cannula under inert gas.

In Situ Activation : React DtBCP with NaH to generate a more nucleophilic phosphide intermediate (t-Bu₂P⁻Na⁺) for ligand exchange.

Example : Synthesis of [Ni(t-Bu₂P)₂Cl₂] complexes yields 70% efficiency in Suzuki-Miyaura coupling when using 10 mol% catalyst .

What analytical challenges arise in quantifying DtBCP degradation products?

Advanced Research Question

Degradation products (e.g., HCl, phosphine oxides) require specialized detection:

- Ion Chromatography : Quantify trace HCl (detection limit 0.1 ppm) in hydrolyzed samples.

- GC-MS with Derivatization : Treat phosphine oxides with BF₃·Et₂O to form volatile adducts for separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。